2-(4-Nitrobenzoyl)pyridine

Overview

Description

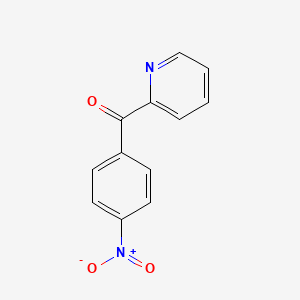

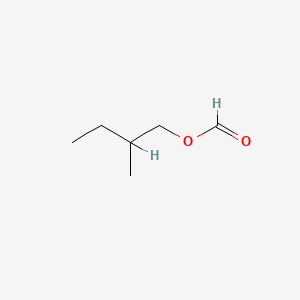

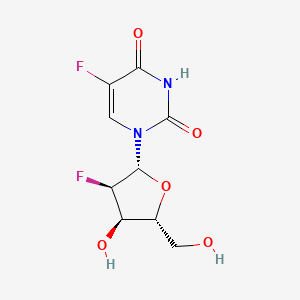

2-(4-Nitrobenzoyl)pyridine is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.21 . The compound appears as a yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H8N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 228.21 .Scientific Research Applications

Chemical Synthesis and Reactions

- 2-(4-Nitrobenzoyl)pyridine has been utilized in regioselective reactions involving heterocyclic N-oxides, acyl chlorides, and cyclic thioethers, producing 2-functionalized products. This method is applicable to various nitrogen-containing heterocycles, such as quinolines, pyrimidines, and pyrazines, demonstrating its versatility in chemical synthesis (Frei et al., 2018).

Polymeric Materials Development

- A study on the preparation and properties of novel thermally stable pyridine-based poly(amide imide amide)s involved the use of 2,6-bis(4-nitrobenzamido)pyridine. These polymers exhibited high thermal stability and enhanced solubility, highlighting the compound's role in developing advanced polymeric materials (Mehdipour‐Ataei & Taremi, 2011).

Crystallography and Structural Analysis

- The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, determined via powder diffraction techniques, reveals significant information about the molecular arrangement and intermolecular contacts. Such studies are crucial for understanding the physical and chemical properties of compounds (Rybakov et al., 2001).

Exploration of Molecular Salts

- This compound derivatives have been investigated in the context of molecular salts, providing insights into hydrogen bonding and crystal structure. This research contributes to the broader understanding of molecular interactions in crystalline materials (Balasubramani & Fun, 2009).

Kinetic Studies in Organic Chemistry

- Kinetic studies involving the pyridinolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates have utilized derivatives of this compound. Such studies help in understanding reaction mechanisms and rates in organic synthesis (Castro et al., 2004).

Electrochemical and Fluorescent Properties

- Research on electrochemical and optical properties of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives, which include derivatives of this compound, has been conducted. This is relevant in the development of advanced materials for electronic and optical applications (Coelho et al., 2014).

Heat Resistant Polymers

- Synthesis and characterization of heat-resistant pyridine-based polyimides have been achieved using derivatives of this compound. These polymers show potential in applications requiring materials that can withstand high temperatures (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).

Photochromism Research

- Investigations into the photochromism of derivatives of this compound, such as 2-(2′,4′-dinitrobenzyl)-pyridine, have been conducted using laser flash photolysis. This research enhances the understanding of light-induced color changes in chemical compounds, which is crucial in the development of photochromic materials (Klemm, Klemm, Graness, & Kleinschmidt, 1978).

Development of Medicinal Compounds

- This compound derivatives have been used in the synthesis of medicinal compounds, such as Dabigatran Etexilate, a direct thrombin inhibitor. This showcases its role in pharmaceutical research and drug development (Duan Yumin, 2010).

Safety and Hazards

While specific safety and hazards information for 2-(4-Nitrobenzoyl)pyridine is not available, general safety measures for handling chemical substances include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound .

Mode of Action

It’s known that the compound can undergo reactions with hydrogen chloride in alcohols, leading to the formation of complex structures . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target’s structure or function .

Biochemical Pathways

It’s known that pyridine derivatives, which include 2-(4-nitrobenzoyl)pyridine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These cofactors are involved in numerous biochemical pathways, including those related to energy metabolism .

Result of Action

Given its chemical structure and reactivity, it’s plausible that the compound could induce changes in the structure or function of its targets, potentially leading to downstream effects on cellular processes .

properties

IUPAC Name |

(4-nitrophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKADZZGFYHQBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302788 | |

| Record name | (4-Nitrophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27693-38-5 | |

| Record name | (4-Nitrophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 153606 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitrophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)

![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)